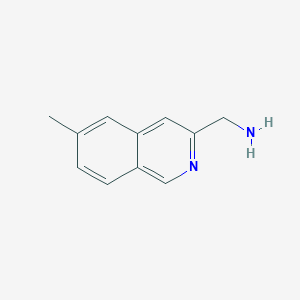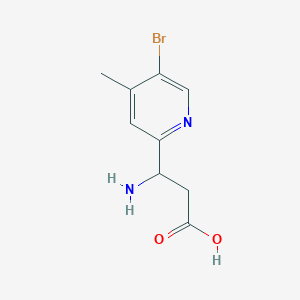
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring, along with a propanoic acid moiety. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-4-methylpyridine and a suitable amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The amino acid derivative is coupled with 5-bromo-4-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial-scale production would follow similar synthetic routes with optimization for larger quantities. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: This compound is unique due to the presence of both an amino group and a bromine atom on the pyridine ring.
5-Bromo-3-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-5-bromo-2-chloropyridine: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness: The combination of an amino group, a bromine atom, and a methyl group on the pyridine ring, along with the propanoic acid moiety, makes this compound a versatile and valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
GWJDQAWJSPKMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
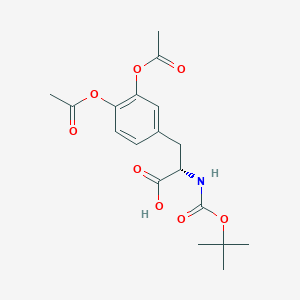
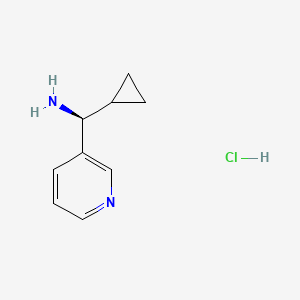
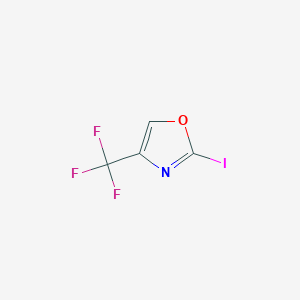
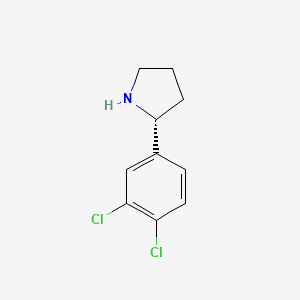
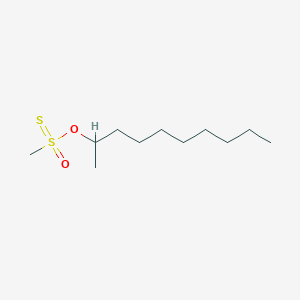
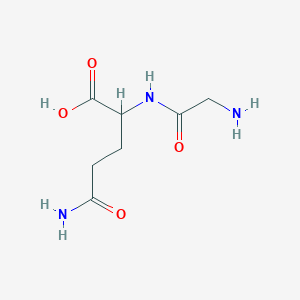
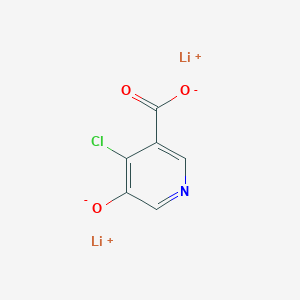
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
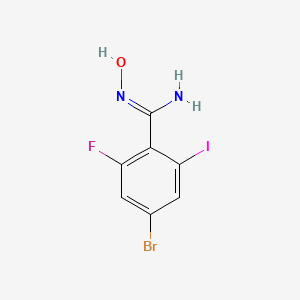
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
